molecular formula C22H22N4O4S B3316190 4-methoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2,5-dimethylbenzenesulfonamide CAS No. 953175-03-6

4-methoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2,5-dimethylbenzenesulfonamide

Cat. No. B3316190
M. Wt: 438.5 g/mol
InChI Key: LPVZPOYJQQLXAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). These techniques provide information about the types of bonds and functional groups present in the molecule.


Chemical Reactions
The chemical reactions that a compound can undergo depend on its functional groups. For example, the imidazole ring in imidazopyridazines can undergo electrophilic substitution at the C-5 position and nucleophilic substitution at the C-2 position1.


Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as its biological activity. Proper handling and disposal procedures should be followed to minimize risk.


Future Directions

The future directions for research on a compound depend on its potential applications. For compounds with medicinal properties, this could involve further studies to determine their efficacy and safety in preclinical and clinical trials.


Please note that this is a general overview and may not apply specifically to “4-methoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2,5-dimethylbenzenesulfonamide”. For detailed information, specific studies and experimental data would be needed.


properties

IUPAC Name

4-methoxy-N-[4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-2,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4S/c1-14-12-20(15(2)11-19(14)29-3)31(27,28)25-17-7-5-16(6-8-17)18-13-26-21(23-18)9-10-22(24-26)30-4/h5-13,25H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPVZPOYJQQLXAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)NC2=CC=C(C=C2)C3=CN4C(=N3)C=CC(=N4)OC)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2,5-dimethylbenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-methoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2,5-dimethylbenzenesulfonamide
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4-methoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2,5-dimethylbenzenesulfonamide
Reactant of Route 3
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4-methoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2,5-dimethylbenzenesulfonamide
Reactant of Route 4
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4-methoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2,5-dimethylbenzenesulfonamide
Reactant of Route 5
4-methoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2,5-dimethylbenzenesulfonamide
Reactant of Route 6
Reactant of Route 6
4-methoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2,5-dimethylbenzenesulfonamide

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